Sporanox - 1217512-35-0

Sporanox

Catalog Number: EVT-1479186
CAS Number: 1217512-35-0
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 708.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An isotopically labelled, orally active antimycotic structurally related to Ketoconazole.
Source and Classification

Itraconazole is classified as an antifungal agent within the triazole class of drugs. It is synthesized from a complex chemical structure that includes a triazole ring, which is crucial for its antifungal activity. The compound is available in various formulations, including capsules and oral solutions, allowing for flexible administration depending on the patient's needs.

Synthesis Analysis

Methods and Technical Details

The synthesis of itraconazole involves several steps that can vary based on the specific method employed. One notable method includes:

  1. Starting Materials: The synthesis begins with 2,4-dichlorophenyl compounds and 1H-1,2,4-triazole derivatives.
  2. Condensation Reaction: A condensation reaction occurs in the presence of a dipolar aprotic solvent like dimethyl sulfoxide or N,N-dimethylformamide, along with a base such as potassium hydroxide.
  3. Temperature Control: The reaction is typically conducted at temperatures between 60°C to 80°C for several hours.
  4. Purification: The crude product undergoes purification using solvents like methanol and toluene to achieve high purity levels (over 99%) through crystallization processes .
Molecular Structure Analysis

Structure and Data

The molecular formula of itraconazole is C35H38Cl2N8O4, with a molecular weight of 705.64 g/mol. Its structure features:

  • A triazole ring that plays a critical role in its mechanism of action.
  • Multiple aromatic rings that contribute to its lipophilicity.
  • Chlorine substituents that enhance its antifungal properties.

The compound appears as a white to slightly yellowish powder, which is insoluble in water but soluble in organic solvents like dichloromethane .

Chemical Reactions Analysis

Reactions and Technical Details

Itraconazole undergoes various chemical reactions during its metabolism and therapeutic action:

  1. Ergosterol Synthesis Inhibition: Itraconazole inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol in fungal cells. This leads to increased membrane permeability and disruption of cell integrity .
  2. Metabolism: Itraconazole is extensively metabolized in the liver via the cytochrome P450 system, particularly through CYP3A4, resulting in active metabolites such as hydroxyitraconazole .
Mechanism of Action

Process and Data

The primary mechanism by which itraconazole exerts its antifungal effect involves:

  • Inhibition of Ergosterol Production: By blocking the 14-alpha-demethylation step in ergosterol biosynthesis, itraconazole disrupts the formation of this vital component of fungal membranes.
  • Alteration of Membrane Integrity: The resultant deficiency in ergosterol leads to increased membrane fluidity and permeability, ultimately causing cell lysis.
  • Pharmacokinetics: Itraconazole has a half-life ranging from 34 to 42 hours, allowing for once-daily dosing in many cases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to slightly yellowish powder.
  • Solubility: Insoluble in water; very slightly soluble in alcohols; freely soluble in dichloromethane.
  • Melting Point: Approximately 166.2 °C.
  • pKa Value: 3.70 (indicative of its acidic nature).
  • Log P (n-octanol/water): 5.66 at pH 8.1, highlighting its lipophilic character .
Applications

Scientific Uses

Sporanox (itraconazole) is utilized in clinical settings for:

  • Treating systemic fungal infections such as aspergillosis and candidiasis.
  • Managing dermatophyte infections like onychomycosis (fungal nail infections).
  • Prophylaxis against fungal infections in immunocompromised patients.

Its broad-spectrum activity makes it a vital tool in antifungal therapy, especially for patients who are resistant to other treatments .

Introduction to Sporanox (Itraconazole)

Chemical Structure and Classification as a Triazole Antifungal Agent

Itraconazole belongs to the triazole subclass of azole antifungals, characterized by a five-membered ring containing three nitrogen atoms (1,2,4-triazole). This structural refinement from the imidazole backbone (found in ketoconazole) confers greater target specificity and reduced endocrine side effects. The molecule's antifungal activity primarily stems from its ability to inhibit fungal cytochrome P450-dependent 14α-lanosterol demethylase, a crucial enzyme in ergosterol biosynthesis. This inhibition depletes ergosterol (essential for fungal membrane fluidity and function) and accumulates toxic methylated sterol precursors, ultimately compromising membrane integrity [1] [8]. The molecule's high lipophilicity facilitates tissue penetration, particularly concentrating in skin, nails, and lungs at levels 3-10 times higher than plasma concentrations. This property underpins its utility in dermatophytoses and respiratory fungal infections. Additionally, itraconazole's extensive protein binding (>99%) and metabolism via hepatic CYP3A4 contribute to its complex pharmacokinetic profile and significant drug interaction potential [1] [9].

Historical Development and Regulatory Approval Timeline

The development of itraconazole emerged from the quest for safer, broader-spectrum alternatives to amphotericin B and early azoles. Patented in 1978 by Janssen Pharmaceutica, itraconazole represented a breakthrough in triazole chemistry [1] [3]. After extensive clinical evaluation, it received FDA approval in 1992 for the treatment of blastomycosis, histoplasmosis, and aspergillosis in patients intolerant of or refractory to amphotericin B [1] [7]. This approval marked a significant expansion of therapeutic options for systemic mycoses, particularly offering an oral alternative to intravenous amphotericin B. Subsequent regulatory milestones include:

  • 1990s Expansions: Approval for onychomycosis (1995) and oropharyngeal/esophageal candidiasis (1997), leveraging the drug's keratin affinity and antifungal spectrum [4].
  • Orphan Designations: Received orphan drug status from both FDA and EMA for multiple rare fungal infections, facilitating research and development for niche indications [1].
  • Formulation Advancements: Introduction of an oral solution with hydroxypropyl-β-cyclodextrin (1997) to improve bioavailability, especially in fasting states or patients with achlorhydria [1] [9].
  • Novel Formulations: FDA approval of Tolsura® (2018), a SUper-BioAvailable (SUBA®) itraconazole formulation using nanoparticle technology to enhance absorption consistency and reduce food effects [7].

Table 1: Key Regulatory Milestones for Itraconazole (Sporanox®)

YearRegulatory EventSignificance
1978Compound patentedIntellectual property foundation for development
1992Initial FDA approval (systemic mycoses)First indication for life-threatening fungal infections
1995FDA approval for onychomycosisExpanded to superficial fungal infections requiring long-term therapy
1997Oral solution formulation approvedAddressed absorption variability; enabled use in fasting states
2000sOrphan drug designations (FDA/EMA)Facilitated development for rare endemic mycoses
2018Tolsura® (SUBA®-itraconazole) FDA approvalEnhanced bioavailability with reduced food dependency

Broad-Spectrum Antifungal Activity and Clinical Indications

Itraconazole exhibits concentration-dependent fungistatic activity against a diverse range of pathogenic fungi, with emerging evidence of fungicidal effects against certain molds like Aspergillus species at higher concentrations. Its spectrum encompasses yeasts, dimorphic fungi, and molds, though notable gaps exist against Mucorales and some resistant Candida species [2] [9]. The drug achieves therapeutic concentrations in most tissues (except cerebrospinal fluid) and phagocytic cells, enabling effective targeting of intracellular pathogens.

Table 2: Spectrum of Antifungal Activity for Sporanox®

Fungal CategoryKey Susceptible PathogensClinical Applications
YeastsCandida albicans, C. parapsilosis, Cryptococcus neoformans (secondary therapy)Oropharyngeal/esophageal candidiasis; chronic suppressive therapy for cryptococcosis
Dimorphic FungiBlastomyces dermatitidis, Histoplasma capsulatum, Coccidioides immitis/posadasii, Paracoccidioides brasiliensis, Sporothrix schenckiiFirst-line for non-severe blastomycosis/histoplasmosis; alternative for coccidioidomycosis, sporotrichosis
MoldsAspergillus fumigatus, A. flavus, A. niger, A. terreus; Dematiaceous molds (Alternaria, Bipolaris)Second-line therapy for invasive aspergillosis; chronic pulmonary aspergillosis; allergic bronchopulmonary aspergillosis (ABPA)
OtherTalaromyces marneffei (formerly Penicillium marneffei); Entomophthorales (Basidiobolus, Conidiobolus)Treatment of talaromycosis; management of entomophthoromycosis

FDA-approved indications include blastomycosis (pulmonary and extrapulmonary), histoplasmosis (including chronic cavitary and disseminated forms), aspergillosis (pulmonary and extrapulmonary, in patients intolerant of amphotericin B), onychomycosis (dermatophytic toenail and fingernail infections), and oropharyngeal/esophageal candidiasis [1] [7] [10]. Beyond these core indications, itraconazole demonstrates clinically relevant activity against several off-label targets:

  • Chromoblastomycosis: Particularly effective against Fonsecaea pedrosoi and Cladophialophora carrionii, often requiring prolonged therapy [4].
  • Emerging Pathogens: Activity against Fusarium species (variable), Lomentospora prolificans, and Seedosporium apiospermum complex, though typically as part of combination regimens [9].
  • Non-Fungal Dermatological Conditions: Off-label use in seborrheic dermatitis and refractory head/neck dermatitis where Malassezia species act as inflammatory triggers [4] [5].
  • Oncology Applications: High-dose regimens (400-600 mg/day) inhibit Hedgehog (Hh) signaling pathway by targeting Smoothened (SMO), showing efficacy in advanced basal cell carcinoma. Phase II trials demonstrated a 24% reduction in tumor area and 65% suppression of Hh pathway activity (GLI1 mRNA) [1] [5].

Table 3: Notable Off-Label Clinical Applications Supported by Clinical Evidence

ConditionProposed MechanismClinical Evidence
Advanced Basal Cell CarcinomaHedgehog pathway inhibition (SMO antagonism)Phase II trial: 45% ↓ proliferation, 65% ↓ Hh activity, 24% ↓ tumor area [1] [5]
Chronic Pulmonary AspergillosisDirect antifungal + immunomodulationObservational studies show 60-80% clinical stabilization [9]
Allergic Bronchopulmonary Aspergillosis (ABPA)Antifungal + anti-inflammatory effectsRCTs demonstrate reduced exacerbations and corticosteroid requirements [9]
Keloids/Hypertrophic ScarsAnti-angiogenic effects (VEGFR2 inhibition)Case series report dramatic improvement post short-course therapy [5]
Palmoplantar PustulosisNeutrophil chemotaxis inhibition; IL-8 suppressionSmall studies show complete resolution of pustules [5]
Yellow Nail SyndromeAccelerated nail matrix turnoverCase reports show ungual regrowth with pulse therapy [5]

The drug's unique non-antifungal properties—including anti-angiogenic effects through vascular endothelial growth factor receptor 2 (VEGFR2) trafficking inhibition, immunomodulation via suppression of T-lymphocyte proliferation, and acceleration of nail matrix turnover—expand its therapeutic potential beyond infectious diseases [5] [6]. These diverse mechanisms position itraconazole as a multifaceted therapeutic agent with applications spanning infectious diseases, oncology, and inflammatory conditions.

Compound Names Mentioned:Itraconazole, Sporanox®, Tolsura®, SUBA®-itraconazole, Orungal®, Sporaz®, Hydroxy-itraconazole (metabolite)

Properties

CAS Number

1217512-35-0

Product Name

Sporanox

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

708.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3

InChI Key

VHVPQPYKVGDNFY-NZHIZTFASA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.